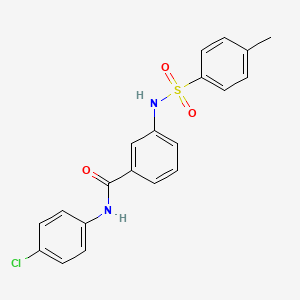
(2R)-1-(Methylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(Methylamino)-2-propanol: is an organic compound with the molecular formula C4H11NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in the synthesis of various complex organic molecules.
- Employed in the study of stereochemistry and chiral resolution techniques.
Biology:
- Acts as a precursor in the synthesis of biologically active compounds.
- Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Ephedrine or Pseudoephedrine: One common method involves the reduction of ephedrine or pseudoephedrine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Amination of Propylene Oxide: Another method involves the amination of propylene oxide with methylamine under controlled conditions.
Industrial Production Methods: Industrial production often involves the large-scale reduction of ephedrine or pseudoephedrine due to the availability of these precursors and the efficiency of the reduction process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-1-(Methylamino)-2-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Comparación Con Compuestos Similares
- **(1R,2R)-2-(Methylamino)-1-(4-methylphenyl)-
Propiedades
IUPAC Name |
(2R)-1-(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHFLDILSDXBL-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
![[Bis(phenylsulfanyl)methyl]benzene](/img/structure/B2453183.png)
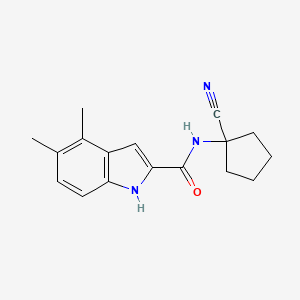
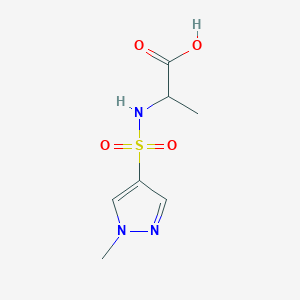
![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)
![N-(4-fluorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2453192.png)
![N-benzyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2453195.png)
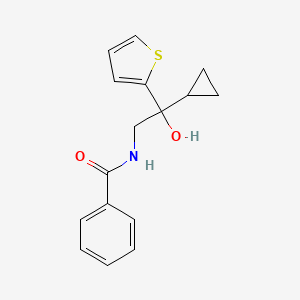
![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2453197.png)

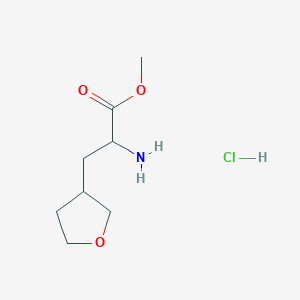
![N-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2453202.png)
